3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione
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Overview
Description
3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a variety of functional groups, including a benzodioxole moiety, a piperazine ring, and a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide and a phase transfer catalyst.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the benzodioxole derivative with piperazine under suitable conditions.
Quinazoline Core Formation: The quinazoline core is formed by cyclization reactions involving appropriate precursors, such as anthranilic acid derivatives.
Final Coupling and Bromination: The final product is obtained by coupling the piperazine derivative with the quinazoline core, followed by bromination using reagents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl groups in the quinazoline core can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but lacks the piperazine and quinazoline components.
Eutylone: Contains a benzodioxole ring but has a different core structure and pharmacological profile.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Another benzodioxole derivative with distinct chemical properties.
Uniqueness
3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a quinazoline core. This unique structure contributes to its potential as a versatile building block in synthetic chemistry and its promising anticancer activity .
Properties
Molecular Formula |
C24H25BrN4O5 |
---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H25BrN4O5/c25-17-4-5-19-18(13-17)23(31)29(24(32)26-19)7-1-2-22(30)28-10-8-27(9-11-28)14-16-3-6-20-21(12-16)34-15-33-20/h3-6,12-13H,1-2,7-11,14-15H2,(H,26,32) |
InChI Key |
CRRZNWXROVAHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=C(C=CC(=C5)Br)NC4=O |
Origin of Product |
United States |
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